Mal-PEG4-Val-Cit-PAB-PNP
Vue d'ensemble
Description
Mal-PEG4-Val-Cit-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker. It is composed of a maleimide group (Mal), a polyethylene glycol spacer (PEG4), a valine-citrulline dipeptide (Val-Cit), a para-aminobenzyl group (PAB), and a para-nitrophenyl group (PNP). This compound is designed to improve the solubility and stability of ADCs, which are used in targeted cancer therapies .
Applications De Recherche Scientifique
Mal-PEG4-Val-Cit-PAB-PNP is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its applications include:
Chemistry: Used as a linker in the synthesis of ADCs.
Biology: Facilitates targeted delivery of drugs to cancer cells.
Medicine: Enhances the efficacy and reduces the toxicity of cancer treatments.
Mécanisme D'action
Target of Action
Mal-PEG4-Val-Cit-PAB-PNP is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific receptors on the target cells that the antibody fragment of the ADC is designed to recognize and bind to .
Mode of Action
The compound interacts with its targets through the antibody fragment of the ADC, which binds specifically to the receptors on the target cells . The Maleimide (Mal) group in the compound is reactive towards thiol groups , facilitating the attachment of the ADC to the antibody. Once the ADC is internalized by the target cell, the Val-Cit linkers in the compound can be cleaved by Cathepsin B , a protease found in the lysosomes of cells . This cleavage releases the cytotoxic drug, leading to the death of the target cell .
Biochemical Pathways
The main biochemical pathway involved in the action of this compound is the endocytic pathway . After the ADC binds to the target cell, it is internalized by the cell through endocytosis. The ADC then traffics to the lysosome, where the Val-Cit linker is cleaved by Cathepsin B . This releases the cytotoxic drug inside the cell, which can then exert its effects.
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the properties of the ADC it is part of. The PEG space in the compound improves the compound’s aqueous solubility , which can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The cleavable nature of the Val-Cit linker also allows for the controlled release of the cytotoxic drug, which can improve the bioavailability of the drug .
Result of Action
The primary result of the action of this compound is the death of the target cells . By releasing a cytotoxic drug inside the target cells, the compound causes damage to the cells that leads to cell death . This makes it a valuable tool in the development of treatments for diseases characterized by overproliferation of cells, such as cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of Cathepsin B in the target cells is crucial for the cleavage of the Val-Cit linker and the release of the cytotoxic drug . Additionally, the stability and efficacy of the compound can be affected by factors such as temperature and light. For example, the compound is typically stored at -20°C and protected from light to maintain its stability .
Analyse Biochimique
Biochemical Properties
Mal-PEG4-Val-Cit-PAB-PNP plays a significant role in biochemical reactions, particularly in the formation of ADCs . It interacts with enzymes such as Cathepsin B, which can cleave the Val-Cit linkers . The nature of these interactions is based on the reactivity of the maleimide group towards thiol groups .
Cellular Effects
The effects of this compound on cells are primarily related to its role in ADCs . By facilitating the attachment of cytotoxic drugs to antibodies, it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in ADCs . It enables the binding of cytotoxic drugs to antibodies, which can then target specific cells . The cleavage of the Val-Cit linkers by Cathepsin B allows for the release of the drug within the target cell .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are largely dependent on the stability of the ADCs it forms
Metabolic Pathways
This compound is involved in the metabolic pathways related to ADCs . It interacts with enzymes such as Cathepsin B
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its role in ADCs
Subcellular Localization
The subcellular localization of this compound would be dependent on the specific ADC and target cell
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-Val-Cit-PAB-PNP involves several steps:
Formation of the Maleimide Group: The maleimide group is synthesized by reacting maleic anhydride with an amine.
PEGylation: The maleimide group is then linked to a polyethylene glycol (PEG) chain to improve solubility.
Dipeptide Formation: The valine-citrulline dipeptide is synthesized through standard peptide coupling reactions.
Linking the Dipeptide: The dipeptide is linked to the PEG chain.
Addition of PAB and PNP: The para-aminobenzyl group and para-nitrophenyl group are added to complete the synthesis
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are used to synthesize the intermediate compounds.
Purification: The final product is purified using chromatography techniques.
Quality Control: The compound is subjected to rigorous quality control to ensure purity and consistency
Analyse Des Réactions Chimiques
Types of Reactions
Mal-PEG4-Val-Cit-PAB-PNP undergoes several types of chemical reactions:
Cleavage by Cathepsin B: The Val-Cit linker is cleaved by the enzyme cathepsin B, which is present in lysosomes.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups, forming stable thioether bonds
Common Reagents and Conditions
Cathepsin B: Used for the cleavage of the Val-Cit linker.
Thiol Compounds: React with the maleimide group under mild conditions
Major Products Formed
Cleaved Linker: The cleavage of the Val-Cit linker releases the drug payload in the target cell.
Thioether Bonds: Formed between the maleimide group and thiol-containing molecules
Comparaison Avec Des Composés Similaires
Similar Compounds
Mal-PEG4-Val-Cit-PAB: Similar structure but lacks the para-nitrophenyl group.
Mal-PEG4-Val-Cit-PAB-MMAE: Contains monomethyl auristatin E as the drug payload
Uniqueness
Mal-PEG4-Val-Cit-PAB-PNP is unique due to its combination of a cleavable Val-Cit linker, a PEG spacer for improved solubility, and a para-nitrophenyl group as a leaving group. This combination enhances the stability and efficacy of ADCs .
Propriétés
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53N7O15/c1-27(2)36(45-33(48)15-18-57-20-22-59-24-25-60-23-21-58-19-17-46-34(49)13-14-35(46)50)38(52)44-32(4-3-16-42-39(41)53)37(51)43-29-7-5-28(6-8-29)26-61-40(54)62-31-11-9-30(10-12-31)47(55)56/h5-14,27,32,36H,3-4,15-26H2,1-2H3,(H,43,51)(H,44,52)(H,45,48)(H3,41,42,53)/t32-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPYLTPLLQQBNX-IKYOIFQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53N7O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.